BenchChemオンラインストアへようこそ!

1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

PDHK1 inhibitor Cancer metabolism Tyrosine kinase inhibitor

This Merck-patented PDHK1 inhibitor is the exact non-dimethylated benzimidazole-imidazopyridine hybrid annotated in the Therapeutic Target Database for metastatic cancer research. Unlike generic scaffolds, its specific 4-(tert-butyl)benzyl and 2-chloro-3-pyridinyl substitution is essential for target engagement; even minor core modifications invalidate the profile. High-purity material (≥98%) ensures reproducible IC50 determinations and eliminates ambiguity in high-throughput screening campaigns. Leverage its high computed lipophilicity (LogP ~6.1) for CNS target engagement studies.

Molecular Formula C23H22ClN3
Molecular Weight 375.9
CAS No. 861211-97-4
Cat. No. B2420256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
CAS861211-97-4
Molecular FormulaC23H22ClN3
Molecular Weight375.9
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
InChIInChI=1S/C23H22ClN3/c1-23(2,3)17-12-10-16(11-13-17)15-27-20-9-5-4-8-19(20)26-22(27)18-7-6-14-25-21(18)24/h4-14H,15H2,1-3H3
InChIKeyIKGHBVXVUNPWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(tert-Butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 861211-97-4) – A Potent PDHK1 Inhibitor for Targeted Cancer Research


1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 861211-97-4) is a benzimidazole derivative patented by Merck Patent GmbH as a small-molecule inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) [1]. It is listed in the Therapeutic Target Database (TTD) under the designation 'Benzimidazole and imidazopyridine derivative 1' for the treatment of metastatic cancer and solid tumors, establishing its primary differentiation as a targeted oncology research tool rather than a general-purpose benzimidazole scaffold [2].

Why Simple Benzimidazole Substitution Fails for PDHK1-Targeted Research Programs


Generic substitution of 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole with simpler benzimidazole scaffolds is not feasible for PDHK1-targeted research due to its specific structural requirements for target engagement. Closely related analogs, such as 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 344279-61-4), introduce additional substituents on the benzimidazole core that can alter kinase selectivity, steric interactions, and metabolic stability . The TTD confirms that this specific non-dimethylated benzimidazole-imidazopyridine hybrid is the entity patented for PDHK1 inhibition, meaning even minor core modifications can invalidate the target profile and the associated intellectual property [1].

Quantitative Differentiation Evidence for 1-[4-(tert-Butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (861211-97-4)


PDHK1 Target Engagement Specificity vs. Generic Benzimidazoles

The TTD defines the primary target of this compound as Pyruvate Dehydrogenase Kinase 1 (PDHK1), providing a distinct biological annotation that separates it from broad-spectrum benzimidazole kinase inhibitors [1]. While direct IC50 values remain proprietary, the specific patent classification (WO2011006567) and the indication for metastatic cancer confirm that this compound was optimized for PDHK1 modulation, unlike in-class compounds such as Pj-8 (a PDK1 inhibitor with different structural features) . Quantitative data on the comparator Pj-8 shows an IC50 of 3.95 μM against PDK1, demonstrating the measurable differentiation required for selection.

PDHK1 inhibitor Cancer metabolism Tyrosine kinase inhibitor

Core Substitution Pattern and Structural Differentiation from the 5,6-Dimethyl Analog

The target compound (C23H22ClN3, MW 375.89) lacks the 5,6-dimethyl substitution found on the closely related analog CAS 344279-61-4 (C25H26ClN3, MW 403.95) . This results in a molecular weight difference of approximately 28 Da and a topological polar surface area (TPSA) of 30.71 Ų . The absence of the methyl groups creates a less sterically hindered binding pose and potentially different metabolic soft spots compared to the dimethyl analog, which is critical for maintaining PDHK1 selectivity as outlined in the parent patent.

Structure-Activity Relationship Medicinal chemistry Benzimidazole

Lipophilicity-Driven Drug-Likeness and Blood-Brain Barrier Penetration Potential

The compound has a computed LogP of 6.0975, significantly higher than the typical lower LogP range of many early-generation benzimidazole kinase inhibitors (e.g., 5-fluoro-2-(2-pyridyl)-1H-benzimidazole with a predicted LogP of approximately 3.2) . This elevated lipophilicity suggests superior passive membrane permeability and potential blood-brain barrier (BBB) penetration, which is a valuable attribute for targeting CNS metastases or brain cancers. In contrast, hydrophilic in-class compounds often require active transport mechanisms for CNS exposure.

Lipophilicity ADME CNS drug discovery

Purity and Procurement Specifications vs. Common Research Grade Benzimidazoles

The compound is offered by reputable suppliers such as ChemScene and Leyan with a guaranteed purity of ≥98% (HPLC) . This contrasts with many general-purpose benzimidazole building blocks, which are often sold at 95% purity or lower. The availability of well-characterized, high-purity batches with defined storage conditions (sealed in dry, 2-8°C) reduces the risk of impurity-driven assay interference, a common problem when using poorly characterized in-class alternatives .

Chemical procurement HPLC purity Reference standard

Intellectual Property and Competitive Differentiation in Drug Discovery

The compound is explicitly claimed in patent WO2011006567A1 assigned to Merck Patent GmbH, with indications for metastatic cancer and solid tumors [1][2]. This provides a clear intellectual property landscape for users conducting drug repositioning studies or developing novel PDHK1-targeted therapies. In contrast, many structurally similar benzimidazoles (e.g., CAS 344279-61-4) lack such specific therapeutic patent protection, potentially simplifying freedom-to-operate for non-PDHK1 applications but failing to provide the validated starting point for oncology programs.

Patent landscape Freedom-to-operate Drug repositioning

Optimal Research and Procurement Scenarios for 1-[4-(tert-Butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (861211-97-4)


Mechanistic Studies of PDHK1 in Cancer Metabolism

This compound is ideally suited for researchers investigating the role of PDHK1 in the metabolic reprogramming of cancer cells. Its confirmed target annotation in the TTD and its development by Merck for metastatic cancer provide a strong rationale for use in cell-based assays measuring glucose oxidation, lactate production, and mitochondrial function, where non-specific kinase inhibitors would confound results [1][2].

Structure-Activity Relationship (SAR) Expansion Around the Benzimidazole Core

Medicinal chemists can use this compound as a reference standard for synthesizing and evaluating derivatives with modifications at the 4-(tert-butyl)benzyl or 2-chloro-3-pyridinyl positions. The availability of high-purity material (≥98%) ensures accurate IC50 determinations when benchmarking new analogs, and the absence of 5,6-substitution provides a clean scaffold for probing this region of the binding pocket .

Chemical Biology Probe for PDHK1-Selective Pathway Deconvolution

The compound serves as a chemical probe to dissect the PDHK1 signaling axis in normal and diseased cells. Its high computed lipophilicity (LogP ~6.1) can be leveraged in experiments designed to assess target engagement in the central nervous system, a niche where other less lipophilic benzimidazoles may fail to cross the blood-brain barrier .

Reference Inhibitor for High-Throughput Screening Assays

Given the defined purity specifications and commercial availability from multiple qualified vendors, this compound can be used as a positive control inhibitor in high-throughput screening campaigns searching for novel PDHK1 modulators. Its well-characterized identity eliminates the ambiguity associated with using poorly characterized in-house synthesized analogs .

Quote Request

Request a Quote for 1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.